molecular formula C7H14ClNO B13475175 Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride

Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride

Cat. No.: B13475175
M. Wt: 163.64 g/mol
InChI Key: ZFLYFMVQIXQPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride is a bicyclic amine derivative featuring a 2-oxabicyclo[2.1.1]hexane core substituted with a methylaminomethyl group at the 1-position and a hydrochloride salt.

Key structural features include:

  • A 2-oxabicyclo[2.1.1]hexane ring system, which imposes significant steric strain.
  • A hydrochloride counterion, improving solubility in polar solvents.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

N-methyl-1-(2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-8-5-7-2-6(3-7)4-9-7;/h6,8H,2-5H2,1H3;1H

InChI Key

ZFLYFMVQIXQPLO-UHFFFAOYSA-N

Canonical SMILES

CNCC12CC(C1)CO2.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Bicyclic Core: {2-Oxabicyclo[2.1.1]hexan-1-yl}amine

Method A: Iodocyclization of Cyclobutanol Derivatives

The most established approach involves the iodocyclization of cyclobutanol derivatives, which forms the bicyclic structure through an intramolecular cyclization facilitated by iodine reagents.

  • Reaction Conditions:
    • Starting material: Cyclobutanol derivative with appropriate substituents.
    • Reagents: Iodine (I₂), often in the presence of a base such as sodium bicarbonate.
    • Solvent: Dichloromethane (DCM) or acetonitrile.
    • Temperature: Typically room temperature to 0°C.
    • Duration: Several hours until completion.

Reaction Pathway:

  • Activation of the alcohol group via iodine addition.
  • Intramolecular nucleophilic attack leading to ring closure, forming the oxabicyclic structure.

Supporting Data:

  • This method has been successfully used in synthesizing similar bicyclic systems, with yields ranging from 50-70% and high stereoselectivity.

Functionalization to Methylamine Derivative

Method B: Reductive Amination or Nucleophilic Substitution

Once the bicyclic core is formed, the introduction of the methylamine group can proceed via:

  • Reductive Amination:

    • Reacting aldehyde or ketone intermediates with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
    • Conditions: Mild acid catalysis, room temperature, or slightly elevated temperatures.
  • Nucleophilic Substitution:

    • Using methylamine gas or methylamine hydrochloride in the presence of a suitable base to substitute a leaving group (e.g., halogenated intermediate).

Method C: Direct Methylation

Alternatively, methylation of the amino group can be achieved via methyl iodide or methyl sulfate under basic conditions, but this is less common for sensitive bicyclic amines due to potential overalkylation.

Formation of the Hydrochloride Salt

The free base methylamine derivative is converted into its hydrochloride salt by:

  • Reaction with Hydrogen Chloride (HCl):
    • Bubbling HCl gas into an aqueous or ethanol solution of the free amine.
    • Alternatively, adding concentrated HCl directly and evaporating the solvent to obtain crystalline hydrochloride.

Note: The compound's hydroscopic nature necessitates careful drying, typically via lyophilization or centrifugation, to obtain pure crystalline hydrochloride.

Data Tables: Synthesis Parameters and Yields

Step Reaction Type Reagents Solvent Temperature Duration Yield Remarks
1 Iodocyclization I₂, NaHCO₃ DCM 0°C to RT 4-6 hours 50-70% Formation of bicyclic core
2 Nucleophilic substitution or reductive amination Methylamine, NaBH₃CN or formaldehyde Methanol or Acetonitrile RT 12-24 hours 60-80% Methylation of amino group
3 Salt formation HCl gas or HCl solution Water or ethanol RT 1-2 hours Quantitative Crystallization of HCl salt

Summary of Key Findings

Aspect Details
Core synthesis Iodocyclization of cyclobutanol derivatives
Functionalization Reductive amination or nucleophilic substitution with methylamine
Salt formation Reaction with HCl gas or acid solution
Yields Typically 50-80% per step, with overall yields dependent on process optimization
Stability Hydroscopic; requires careful drying and storage

Chemical Reactions Analysis

Types of Reactions

Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted bicyclo[2.1.1]hexane derivatives.

Scientific Research Applications

Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites, modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Position and Rigidity: The target compound’s methylaminomethyl group at the 1-position introduces a flexible side chain compared to 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride (), which has a fixed methyl group at 1-position and amine at 4-position. This difference may influence receptor binding . Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride () contains an ester group, enhancing lipophilicity but reducing aqueous solubility compared to the target compound’s primary amine .

Steric Effects :

  • Trimethyl-substituted analogs (e.g., 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride, ) exhibit increased steric hindrance, which may limit conformational flexibility and alter pharmacokinetic profiles .

Physicochemical Properties

  • Molecular Weight : The target compound (~165.6 g/mol) is lighter than ethyl ester derivatives (e.g., 207.66 g/mol, ) but heavier than simpler amines (e.g., 149.62 g/mol, ).
  • Hydrophilicity : The hydrochloride salt enhances solubility in polar solvents, a feature shared across all compared compounds.

Biological Activity

Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride is a bicyclic amine compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H14ClNOC_7H_{14}ClNO and a molecular weight of approximately 163.64 g/mol. Its structure is characterized by a bicyclic framework that includes an oxygen atom, which enhances its ability to interact with biological targets.

PropertyValue
Molecular FormulaC₇H₁₄ClNO
Molecular Weight163.64 g/mol
IUPAC NameThis compound
CAS Number2680531-90-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and pathways. The bicyclic structure allows for versatile binding interactions, potentially leading to the modulation of specific biological processes.

Interaction with Biological Targets

Research indicates that this compound can act as a bioisostere of ortho- and meta-benzenes, which are commonly found in many pharmaceuticals. This property enables it to mimic the behavior of more traditional drug scaffolds while potentially offering improved pharmacological profiles .

In Vitro Studies

In vitro studies have shown that this compound can inhibit certain enzyme activities associated with inflammatory pathways, suggesting its potential use in treating conditions characterized by excessive inflammation .

Case Study: Neuroinflammation

A notable study focused on the compound's role as an inhibitor of interleukin receptor-associated kinase 4 (IRAK4), a key player in neuroinflammation. The study demonstrated that derivatives of this compound could effectively reduce inflammatory cytokine production in cellular models, indicating a promising therapeutic avenue for neurodegenerative diseases .

Applications in Medicinal Chemistry

The unique structural features of this compound make it valuable in several applications:

  • Drug Development : It serves as a building block for synthesizing novel pharmaceuticals.
  • Agrochemicals : Its properties allow for incorporation into agrochemical formulations, enhancing efficacy and reducing environmental impact.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other bicyclic amines but exhibits distinct biological properties due to its unique substituents.

Compound NameNotable Features
2-Oxabicyclo[2.1.1]hexaneLacks methyl substitution; different reactivity
1-{3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamineMethyl group present; alters reactivity
2-{1-methyl-2-oxabicyclo[2.1.1]hexan-4-y}ethan-1-amineSimilar framework; different substituents

Q & A

Q. What are the validated synthetic routes for Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride, and how do reaction conditions impact yield?

The compound is synthesized via photochemical [2+2] cycloaddition to form the bicyclic core, followed by functionalization of the methylamine group. Key steps include:

  • Photochemical cyclization : UV light (λ = 300–350 nm) initiates the reaction, forming the bicyclo[2.1.1]hexane scaffold .
  • Amine functionalization : Methanol or THF is used as a solvent with catalytic HCl to form the hydrochloride salt.
  • Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine precursor to methylating agent) are critical for yields >70% .

Q. How is the compound characterized to confirm structural integrity and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the bicyclic framework (e.g., δ 3.2–3.8 ppm for oxabicyclo protons) and methylamine group (δ 2.4–2.6 ppm) .
  • X-ray crystallography : Resolves the spatial arrangement of the bicyclic system and hydrogen bonding in the hydrochloride salt .
  • HPLC-MS : Validates purity (>95%) and molecular weight (observed m/z 149.62 matches theoretical) .

Q. What are the stability considerations for this compound under experimental storage?

  • Temperature : Stable at –20°C for >12 months; degradation occurs above 25°C (5% loss/month) .
  • Light sensitivity : Store in amber vials to prevent photochemical decomposition .
  • Moisture : Hygroscopic; desiccate with silica gel to avoid hydrolysis of the oxabicyclo ether .

Advanced Research Questions

Q. How does the oxabicyclo[2.1.1]hexane framework influence binding affinity in enzyme inhibition studies?

The rigid bicyclic structure enforces a specific conformation, enhancing interactions with hydrophobic enzyme pockets. For example:

  • Kinase inhibition : IC50_{50} values improve by 3–5× compared to non-bicyclic analogs due to reduced entropy loss upon binding .
  • SAR analysis : Modifications at the methylamine position (e.g., trifluoromethyl substitution) alter potency by 10–100×, highlighting the role of electronic effects .

Q. What methodologies resolve contradictions in reported solubility data for this compound?

Discrepancies arise from solvent polarity and pH:

  • pH-dependent solubility : Soluble in water (50 mg/mL at pH 2) but precipitates at pH >6 due to deprotonation .
  • Co-solvent systems : Use DMSO:water (1:4) to achieve 100 mg/mL solubility for in vitro assays .
  • Experimental validation : Conduct dynamic light scattering (DLS) to monitor aggregation in real-time .

Q. How can computational modeling guide the design of derivatives with improved bioavailability?

  • DFT calculations : Predict pKa (~8.5 for the amine group) and logP (1.2), guiding salt formation or prodrug strategies .
  • Molecular docking : Identifies steric clashes in the bicyclic core with P-glycoprotein efflux pumps, suggesting substituents to reduce efflux .
  • MD simulations : Simulate membrane permeability (e.g., Caco-2 cell model) to prioritize derivatives with >50% absorption .

Q. What strategies mitigate synthetic challenges in scaling up the photochemical step?

  • Flow chemistry : Continuous reactors (e.g., Vapourtec) enhance light penetration and reduce side reactions (yield increases from 65% to 85%) .
  • Catalyst screening : TiO2_2 nanoparticles reduce irradiation time by 50% while maintaining enantiomeric purity (>99% ee) .
  • Process analytical technology (PAT) : In-line UV-Vis monitors reaction progress to optimize residence time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.